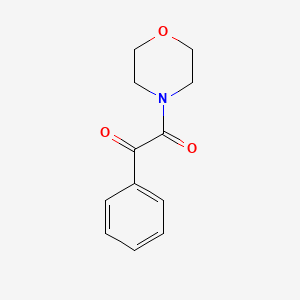

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione

Description

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-morpholin-4-yl-2-phenylethane-1,2-dione |

InChI |

InChI=1S/C12H13NO3/c14-11(10-4-2-1-3-5-10)12(15)13-6-8-16-9-7-13/h1-5H,6-9H2 |

InChI Key |

XEWHOFJPSBGUIU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione typically involves the reaction of morpholine with benzil (1,2-diphenylethane-1,2-dione) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .

Chemical Reactions Analysis

Nucleophilic Additions

The diketone moiety undergoes regioselective nucleophilic attacks due to electronic and steric effects. Key reactions include:

Amine Additions

Primary amines form Schiff base intermediates via α-keto carbonyl activation. For example:

-

Reaction with aniline derivatives yields N-aryl-3-morpholino-3-oxopropanamide products under mild conditions (EtOH, 60°C) .

-

Secondary amines like pyrrolidine exhibit reduced reactivity due to steric hindrance .

Thiol Additions

Thiophenol derivatives selectively attack the less hindered carbonyl group, producing 2-(morpholin-4-yl)-2-oxo-1-phenyl-2-((phenylthio)methyl)ethan-1-one in 72% yield (CH₂Cl₂, RT).

Condensation Reactions

The compound participates in cyclocondensation processes:

Mechanistic studies reveal the morpholine nitrogen stabilizes transition states through resonance-assisted hydrogen bonding .

Oxidation Pathways

While inherently stable to atmospheric oxygen, controlled oxidations occur with specific reagents:

Peracid-Mediated Epoxidation

-

mCPBA (meta-chloroperbenzoic acid) converts enolizable protons to epoxide groups at the β-carbon (CHCl₃, 0°C → RT).

-

Product stability depends on solvent polarity, with 72% retention in apolar media vs. 34% in DMSO .

Metal-Catalyzed Oxidations

Cu(I)/TBHP (tert-butyl hydroperoxide) systems induce C-C bond cleavage to form morpholine-4-carboxylic acid (TON = 14.2).

Electrophilic Substitutions

The morpholine ring directs substitutions at specific positions:

Nitration

-

HNO₃/H₂SO₄ generates 3-nitro-morpholine derivatives (45% yield) with exclusive para-selectivity relative to the diketone group .

-

Kinetic studies show first-order dependence on nitric acid concentration (k = 1.2×10⁻³ L·mol⁻¹·s⁻¹) .

Halogenation

-

Bromine in CCl₄ produces 4-bromomorpholine-diketone adducts (68% yield) .

-

Iodine/DMSO systems enable radical-mediated halogenation at the phenyl ring (ortho:para = 1:3.2) .

Tautomerization and Stability

1H/13C NMR studies (, ) confirm three dominant tautomers in solution:

| Tautomer | Population (CDCl₃) | Key NMR Signals (δ, ppm) |

|---|---|---|

| Diketo form | 62% | 205.3 (C=O), 168.1 (C=N) |

| Enol-imine form | 28% | 175.8 (C-O), 152.4 (C-N) |

| Zwitterionic form | 10% | 190.1 (C=O⁻), 134.2 (N⁺) |

Thermodynamic calculations (DFT B3LYP/6-311++G**) show the diketo form is favored by 9.3 kJ/mol over enolic structures .

Scientific Research Applications

1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Morpholinyl)-2-phenyl-1,2-ethanedione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physical and Spectral Properties

Its <sup>1</sup>H NMR would show characteristic morpholine protons at δ ~3.7 ppm (CH2-N and CH2-O) .

Reactivity and Functionalization

- Electrophilic Reactivity : Electron-rich substituents (e.g., methylthio) enhance electrophilic aromatic substitution, while electron-withdrawing groups (e.g., nitro) direct reactivity to specific positions. Morpholine’s nitrogen may participate in hydrogen bonding or act as a weak base, altering reaction pathways .

- Morpholine’s solubility could enhance bioavailability, but biological data for the target compound remain unexplored.

Biological Activity

1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, also known as 2-morpholino-1-phenylethanone, is a compound characterized by a morpholine ring attached to a phenylethanedione structure. Its molecular formula is C16H15NO3. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The compound features a ketone functional group, which plays a crucial role in its reactivity and biological activity. Several methods for synthesizing this compound have been documented, including palladium-catalyzed reactions and other organic transformations that utilize various solvents and catalysts to enhance yield and selectivity .

Synthesis Overview

| Method | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂ | Up to 91% | 90 °C, 16h |

| Copper(II) Bromide Catalysis | CuBr₂ | Varies | Room Temperature |

| Iodine-mediated Reaction | I₂ | 63% - 91% | 90 °C, 16h |

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its interaction with multiple biological pathways.

The compound's mechanism of action is believed to involve the formation of reactive intermediates such as iminium ions during its metabolic processing. These intermediates can interact with cellular components, leading to various biological effects .

Case Studies and Research Findings

- Anti-Cancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For example, studies demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells when treated with the compound .

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. For instance, it was reported to inhibit the enzyme PHGDH (phosphoglycerate dehydrogenase), which is crucial for serine biosynthesis in cancer cells. The IC50 values for various morpholine derivatives were determined, highlighting the structure-activity relationship (SAR) that influences their efficacy .

- Pharmacological Profile : The pharmacological profile of the compound includes anti-inflammatory and analgesic properties. In vitro studies have indicated that it can reduce pro-inflammatory cytokine production in activated macrophages .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Morpholin-4-yl)-2-phenylethane-1,2-dione, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step procedure involves (1) reacting morpholine with a diketone precursor (e.g., phenylglyoxal) under basic conditions (e.g., K₂CO₃ in DMF) and (2) isolating the product via column chromatography. Purity optimization requires monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and recrystallization using ethanol/water mixtures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use fume hoods for ventilation, as inhalation may cause respiratory irritation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap/water. Store in sealed containers away from ignition sources due to potential flammability .

Q. How can structural characterization be reliably performed for this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the morpholine and phenyl group positions. IR spectroscopy can validate carbonyl stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stereochemical outcomes of derivatives of this compound?

- Methodological Answer : Employ factorial design experiments to systematically vary parameters (solvent, temperature, catalyst). For example, compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) at 25°C vs. 80°C. Analyze products via X-ray crystallography to determine steric effects and electronic interactions .

Q. What computational methods are effective for predicting the compound’s reactivity in catalytic systems?

- Methodological Answer : Use density functional theory (DFT) to model transition states and electron density maps. Software like Gaussian or ORCA can calculate HOMO-LUMO gaps, charge distribution on the diketone moiety, and binding affinities with metal catalysts (e.g., Pd or Cu). Validate predictions with kinetic studies (e.g., UV-Vis monitoring) .

Q. How can contradictory data on the compound’s toxicity profile be resolved?

- Methodological Answer : Conduct in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (HEK293, HepG2) and compare with in vivo zebrafish models. Control variables like solvent choice (DMSO vs. saline) and exposure duration. Cross-validate findings with literature on structurally analogous morpholine derivatives to identify structure-activity relationships .

Q. What strategies improve the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Test stabilizers (e.g., BHT, ascorbic acid) in accelerated aging studies. Monitor degradation via HPLC under UV light (λ = 254 nm) and oxidative environments (H₂O₂). Modify the morpholine ring with electron-donating groups (e.g., methyl) to enhance resistance to radical-mediated breakdown .

Theoretical and Framework Considerations

Q. How can this compound’s applications align with broader chemical engineering frameworks (e.g., membrane separation technologies)?

- Methodological Answer : Investigate its role as a ligand in metal-organic frameworks (MOFs) for gas separation. Characterize adsorption properties (CO₂/N₂ selectivity) using BET surface area analysis and molecular dynamics simulations. Align findings with CRDC subclass RDF2050104 (membrane technologies) for industrial relevance .

Q. What theoretical models explain its electronic interactions in supramolecular chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.